molecular formula C15H19NO3 B12106308 Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12106308
M. Wt: 261.32 g/mol
InChI Key: XWIQCGAWZIYVOW-UHFFFAOYSA-N
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Description

Benzyl 2-oxa-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium azide, thiols.

Major Products Formed

Scientific Research Applications

Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The spirocyclic structure may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxa-7-azaspiro[3The presence of the benzyl group can enhance its lipophilicity and ability to interact with biological targets compared to its non-benzylated counterparts .

Properties

IUPAC Name

benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(19-10-13-4-2-1-3-5-13)16-8-6-15(7-9-16)11-18-12-15/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIQCGAWZIYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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